molecular formula C21H20N4OS2 B2689729 Benzo[d]thiazol-6-yl(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897476-39-0

Benzo[d]thiazol-6-yl(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2689729
CAS RN: 897476-39-0
M. Wt: 408.54
InChI Key: DVDJCHJYUFRSET-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and industrial chemicals. Many derivatives of benzothiazole are used in the production of drugs, especially those with antimicrobial and cytotoxic properties .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are complex and can involve multiple steps. The specific reactions would depend on the functional groups present in the specific derivative .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. These properties would depend on the specific derivative .

Scientific Research Applications

Anti-Mycobacterial Chemotypes

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, closely related to the compound , has been identified as a new chemotype with potential anti-mycobacterial activity. A study by Pancholia et al. (2016) synthesized a diverse set of benzo[d]thiazole-2-carboxamides and evaluated their anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. The study found that compounds with this scaffold showed promising anti-mycobacterial potential, with minimal cytotoxicity against RAW 264.7 cell lines, highlighting their therapeutic potential (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).

Antimicrobial Activity

Research on structurally similar compounds, such as the synthesis of new pyridine derivatives by Patel, Agravat, and Shaikh (2011), has demonstrated variable and modest antimicrobial activity against various bacterial and fungal strains. These findings suggest the potential of benzo[d]thiazolyl compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anticonvulsant Agents

The design and synthesis of derivatives involving the benzo[d]thiazolyl scaffold, such as those reported by Malik and Khan (2014), have shown promising results as sodium channel blockers and anticonvulsant agents. This suggests the compound's relevance in the development of new treatments for epilepsy and related disorders (Malik & Khan, 2014).

Antimicrobial Resistance

A study by Anuse, Mali, Thorat, Yamgar, and Chaudhari (2019) focused on substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives to address antimicrobial resistance. The synthesized compounds were characterized and evaluated for their antimicrobial activity, indicating the potential of benzo[d]thiazolyl compounds in combating resistant microbial strains (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).

Antidepressants

Orus et al. (2002) synthesized benzo[b]thiophene derivatives, structurally related to the compound of interest, evaluating them as dual antidepressant drugs with action at 5-HT1A serotonin receptors and serotonin reuptake. These findings highlight the compound's potential application in the development of new treatments for depression (Orus, Sainz, Pérez, Oficialdegui, Martínez, Lasheras, del Río, & Monge, 2002).

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives would depend on the specific derivative. Some benzothiazole derivatives are used in pharmaceuticals and would have been subject to safety testing .

Future Directions

Future research into benzothiazole derivatives could involve the synthesis of new derivatives with improved properties, the investigation of their mechanisms of action, and the development of new applications in medicine and industry .

properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS2/c1-2-14-4-3-5-17-19(14)23-21(28-17)25-10-8-24(9-11-25)20(26)15-6-7-16-18(12-15)27-13-22-16/h3-7,12-13H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDJCHJYUFRSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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